Ethyl 1-[(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a bromo-substituted phenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Phenoxy Acetyl Intermediate: The starting material, 2-bromo-4-methylphenol, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-bromo-4-methylphenoxyacetyl chloride.
Coupling with Piperidine: The phenoxyacetyl chloride is then reacted with piperidine-4-carboxylate in the presence of a base like sodium carbonate to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substitution reactions yield substituted phenoxy derivatives.
- Oxidation reactions yield quinones.
- Reduction reactions yield alcohols.
- Hydrolysis reactions yield carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 1-[(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromo-substituted phenoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Comparison: Ethyl 1-[(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate is unique due to the presence of the 2-bromo-4-methylphenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
ethyl 1-[2-(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-3-22-17(21)13-6-8-19(9-7-13)16(20)11-23-15-5-4-12(2)10-14(15)18/h4-5,10,13H,3,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVWWULIVWPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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